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2-Tert-butylfuran-3-carboxylic acid

Cat. No.: B12985977
M. Wt: 168.19 g/mol
InChI Key: GCFLGOARIBIUPL-UHFFFAOYSA-N
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Description

2-Tert-butylfuran-3-carboxylic acid is a substituted furan (B31954) derivative characterized by a tert-butyl group at the 2-position and a carboxylic acid group at the 3-position of the furan ring. While specific research dedicated exclusively to this compound is limited in publicly accessible literature, its structural components suggest a range of potential applications and research avenues. The furan core is a key heterocyclic scaffold, and its derivatives are integral to pharmaceuticals, agrochemicals, and materials science. The presence of the sterically bulky tert-butyl group and the versatile carboxylic acid functionality on this scaffold presents a unique chemical entity for exploration.

PropertyData
IUPAC Name This compound
Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
Canonical SMILES CC(C)(C)C1=C(C=CO1)C(=O)O
CAS Number Not available

Note: The data in this table is calculated based on the chemical structure, as extensive experimental data for this specific compound is not widely available.

Furan carboxylic acids are a class of compounds that have garnered substantial attention, particularly in the realm of sustainable chemistry. A prominent member of this family is 2,5-furandicarboxylic acid (FDCA), which is heralded as a key bio-based building block for the production of polymers like polyethylene (B3416737) furanoate (PEF). mdpi.commarketresearchintellect.comrsc.org PEF is positioned as a renewable alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET), with applications in packaging and textiles. rsc.org The production of furan carboxylic acids often starts from biomass-derived carbohydrates, such as fructose (B13574) and glucose, which can be converted into platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comnih.gov HMF can then be oxidized to FDCA, representing a significant pathway from renewable resources to valuable industrial materials. mdpi.com

In organic synthesis, furan carboxylic acids serve as versatile intermediates. The furan ring can participate in various cycloaddition reactions, such as the Diels-Alder reaction, providing a route to a wide array of complex molecular architectures. researchgate.net The carboxylic acid group can be readily converted into other functional groups, including esters, amides, and acid chlorides, opening up a vast chemical space for the synthesis of new molecules with potential biological activity or material properties. researchgate.net The synthesis of furan-2-carboxylic acid (furoic acid) itself can be achieved through the oxidation of furfural, a bulk chemical produced from lignocellulosic biomass. orgsyn.orgwikipedia.org

The this compound scaffold possesses a unique combination of electronic and steric features that distinguish it within the family of furan derivatives. The furan ring is an electron-rich aromatic system, which influences its reactivity in electrophilic substitution reactions. The position of substituents on the furan ring plays a critical role in directing further chemical transformations.

The tert-butyl group at the 2-position is a large, sterically demanding substituent. Its presence is expected to exert significant steric hindrance, which can influence the reactivity of the adjacent positions on the furan ring and the carboxylic acid group. This steric bulk can be strategically employed in synthesis to direct reactions to other, less hindered sites on the molecule. Furthermore, the electron-donating nature of the alkyl tert-butyl group can increase the electron density of the furan ring, potentially enhancing its reactivity in certain electrophilic aromatic substitution reactions.

The carboxylic acid group at the 3-position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. Its presence also provides a handle for a multitude of chemical transformations. The relative positioning of the bulky tert-butyl group and the reactive carboxylic acid group creates a specific chemical environment that could lead to novel reactivity and the synthesis of unique molecular structures. Research on related substituted furan-3-carboxylic acid derivatives has highlighted their potential as light stabilizers for polymers, indicating that the substitution pattern is key to the compound's function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B12985977 2-Tert-butylfuran-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-9(2,3)7-6(8(10)11)4-5-12-7/h4-5H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFLGOARIBIUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Methodological Innovations for 2 Tert Butylfuran 3 Carboxylic Acid

Direct Synthesis Strategies for 2-Tert-butylfuran-3-carboxylic Acid

Direct, one-pot syntheses of this compound are not extensively documented in the literature. However, established furan (B31954) synthesis methods can be hypothetically adapted to achieve this target. Classical methods like the Paal-Knorr or Feist-Benary syntheses, while not directly reported for this specific compound, offer plausible routes. wikipedia.orgwikipedia.orgalfa-chemistry.com For instance, a modified Paal-Knorr synthesis could theoretically involve the acid-catalyzed cyclization of a suitably substituted 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.com Similarly, the Feist-Benary synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound, could be envisioned with starting materials bearing the necessary tert-butyl and carboxylate functionalities. wikipedia.org

Indirect Synthetic Pathways via Precursors and Derivatives

Given the limited information on direct synthesis, indirect pathways involving the construction and subsequent functionalization of the furan ring are more practical approaches.

Approaches Involving Furan Ring Construction and Functionalization

The construction of the furan ring is a cornerstone of furan chemistry, with several named reactions providing access to a variety of substituted furans.

Paal-Knorr Furan Synthesis: This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.com To synthesize this compound, one could hypothesize a pathway starting from a 1,4-diketone bearing a tert-butyl group and a precursor to the carboxylic acid group. The reaction proceeds via protonation of one carbonyl, followed by enol formation of the other and subsequent cyclization and dehydration. wikipedia.orgalfa-chemistry.com

Reaction NameStarting MaterialsKey Features
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsAcid-catalyzed cyclization and dehydration. wikipedia.orgalfa-chemistry.com
Feist-Benary Synthesis α-Halo ketones and β-dicarbonyl compoundsBase-catalyzed condensation followed by cyclization. wikipedia.org

Feist-Benary Furan Synthesis: This synthesis provides substituted furans from the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base like ammonia (B1221849) or pyridine. wikipedia.org A potential route to an ester of this compound could involve the reaction of an α-haloketone with a β-ketoester containing a tert-butyl group.

Carboxylation and Selective Oxidation Methods for Furan Derivatives

Once a furan ring with the desired 2-tert-butyl substituent is in hand, the carboxylic acid group can be introduced at the 3-position.

Carboxylation of 2-tert-butylfuran (B1585044): Direct carboxylation of 2-tert-butylfuran at the C3 position is a potential strategy. This could be achieved through lithiation of the furan ring followed by quenching with carbon dioxide. The regioselectivity of the lithiation would be a critical factor in this approach.

Selective Oxidation: Another approach involves the oxidation of a suitable precursor. For example, if 2-tert-butyl-3-methylfuran is synthesized, the methyl group could be oxidized to a carboxylic acid. Similarly, oxidation of 2-tert-butyl-3-formylfuran would yield the desired carboxylic acid. Manganese(III)- and cobalt(II)-based catalytic systems have been used for the oxidation of furan derivatives. researchgate.net

Derivatization of Furan-3-Carboxylic Acid Esters

A powerful strategy involves starting with a pre-functionalized furan, such as a furan-3-carboxylic acid ester, and introducing the tert-butyl group at the 2-position.

Lithiation and Alkylation: The lithiation of 3-furoic acid or its esters can provide a nucleophilic center at the C2 position. Knight and coworkers demonstrated that 3-furoic acid can be regiospecifically lithiated at the C2 position using lithium diisopropylamide (LDA). scholaris.ca This dianion can then be reacted with an appropriate electrophile to introduce the tert-butyl group. While direct reaction with a tert-butyl halide might be sterically hindered, alternative tert-butylating agents could be explored. More recent work has shown that 2-methyl-3-furoic acid can be directly lithiated with butyllithium (B86547) to form a dianion, which can be trapped with various electrophiles. scholaris.ca

Starting MaterialReagentKey Transformation
3-Furoic acid2.2 equiv. LDA, then electrophileRegiospecific lithiation at C2 followed by substitution. scholaris.ca
2-Methyl-3-furoic acid2.0 equiv. butyllithium, then electrophileLithiation of the methyl group to form a dianion for further reaction. scholaris.ca

Catalytic Methodologies in the Synthesis of this compound and Analogues

Transition metal catalysis offers efficient and selective methods for the synthesis of complex organic molecules, including furan derivatives.

Transition Metal-Catalyzed Processes for Furan Carboxylic Acid Production

Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools in organic synthesis. Palladium-catalyzed carbonylation reactions of aryl or vinyl halides are well-established methods for the synthesis of carboxylic acids and their derivatives. nih.gov A hypothetical route to this compound could involve the palladium-catalyzed carbonylation of a 2-tert-butyl-3-halofuran. This approach would require the prior synthesis of the halogenated furan precursor.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in C-H activation and annulation reactions to construct furan rings. nih.govrsc.org For instance, rhodium(III)-catalyzed C-H activation has been used for the selective functionalization of various heterocycles. beilstein-journals.orgnih.gov A strategy involving the rhodium-catalyzed C-H activation of a suitable precursor followed by carboxylation could potentially lead to the desired product.

Copper-Catalyzed Reactions: Copper-catalyzed reactions have also been utilized in the synthesis of substituted furans. nih.govrsc.org For example, copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines provides a route to 2-substituted benzofurans and indoles, respectively. nih.gov While not directly applicable to simple furans, the principles of copper-catalyzed C-O bond formation could be adapted.

Catalyst MetalReaction TypePotential Application for Target Synthesis
Palladium Carbonylation of halidesCarbonylation of 2-tert-butyl-3-halofuran. nih.gov
Rhodium C-H activation/annulationC-H activation of a furan precursor followed by carboxylation. nih.govrsc.orgbeilstein-journals.orgnih.gov
Copper Cyclization/C-O bond formationConstruction of the furan ring from acyclic precursors. nih.govrsc.org

Biocatalytic Approaches for Furan Carboxylic Acid Synthesis

Extensive research into the biocatalytic synthesis of various furan carboxylic acids has been undertaken, with a significant focus on the production of 2,5-furandicarboxylic acid (FDCA) from renewable resources. This area of study is driven by the potential for milder reaction conditions, higher selectivity, and a reduced environmental footprint compared to conventional chemical methods. Biocatalysis employs enzymes or whole-cell microorganisms as catalysts to facilitate specific chemical transformations.

Despite the considerable advancements in the biocatalytic production of furan derivatives, a comprehensive search of publicly available scientific literature and research databases did not yield specific studies or methodologies for the biocatalytic synthesis of This compound . The existing body of research primarily details the enzymatic and microbial pathways for the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to FDCA and other related compounds.

Therefore, while the principles of biocatalysis are well-established for the synthesis of some furan carboxylic acids, there is currently no available information to populate a detailed account of biocatalytic approaches specifically for This compound .

Advancements in Atom-Economical and Green Chemistry Principles for Synthesis

The principles of atom economy and green chemistry are central to the development of sustainable chemical processes. Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. Green chemistry, a broader framework, seeks to minimize the environmental impact of chemical processes through various strategies, including the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions.

A thorough review of the available scientific literature and chemical databases did not reveal any specific research articles or studies detailing the application of atom-economical or green chemistry principles to the synthesis of This compound . While general principles of green chemistry, such as the use of safer solvents and the reduction of waste, are broadly applicable to all chemical syntheses, there is no specific data or research to present on the advancements in these areas for the target molecule.

Consequently, it is not possible to provide detailed research findings, data tables, or specific examples of atom-economical and green chemistry-focused synthetic routes for This compound at this time.

Chemical Transformations and Reactivity of 2 Tert Butylfuran 3 Carboxylic Acid

Diels-Alder Cycloadditions and Related Pericyclic Reactions of the Furan (B31954) Ring

The furan ring in 2-tert-butylfuran-3-carboxylic acid can participate as a diene in [4+2] cycloaddition reactions, a class of pericyclic reactions also known as Diels-Alder reactions. nih.govmdpi.com This reactivity is a hallmark of the furan system, although its aromatic character makes it less reactive than more classical dienes like cyclopentadiene. rsc.org

Furan Ring as a Diene in [4+2] Cycloadditions

The furan nucleus can react with various dienophiles, particularly those that are electron-deficient, to form oxabicycloheptene adducts. nih.gov The reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the furan (the diene) with the lowest unoccupied molecular orbital (LUMO) of the dienophile in a normal-electron-demand Diels-Alder reaction. nih.gov The aromaticity of the furan ring, however, presents a thermodynamic barrier to this reaction, as the cycloaddition process results in a loss of aromatic stabilization energy. nih.gov Consequently, the Diels-Alder adducts of furans are often in equilibrium with the starting materials, and the reverse reaction, known as the retro-Diels-Alder reaction, can be thermally induced. nih.govrsc.org

Influence of the tert-Butyl Substituent on Regioselectivity and Stereoselectivity

The presence of substituents on the furan ring significantly influences the course of the Diels-Alder reaction. nih.govrsc.org The tert-butyl group at the 2-position of this compound exerts a notable steric and electronic effect.

Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the dienophile to the adjacent face of the furan ring. This steric hindrance can affect the rate of the reaction and may influence the stereochemical outcome, favoring the formation of the exo adduct over the typically more kinetically favored endo adduct. rsc.org While the endo product is often formed faster in Diels-Alder reactions, the reversibility of the furan-based cycloadditions can allow for thermodynamic equilibration to the more stable exo isomer. rsc.org

Downstream Diversification of Cycloaddition Adducts

The oxabicycloheptene adducts resulting from the Diels-Alder reaction of this compound are versatile intermediates for further chemical transformations. mdpi.com The strained 7-oxabicyclo[2.2.1]heptene framework can undergo a variety of ring-opening and rearrangement reactions, providing access to highly functionalized and complex molecular architectures. scholaris.ca For instance, the oxygen bridge can be cleaved under acidic or basic conditions, or by nucleophilic attack, leading to the formation of substituted cyclohexene (B86901) or benzene (B151609) derivatives. nih.govscholaris.ca This strategy has been employed in the synthesis of complex natural products and other target molecules. scholaris.ca

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position of the furan ring is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of various derivatives. google.com

Esterification and Amidation Reactions

The carboxylic acid can be readily converted into its corresponding esters and amides through standard condensation reactions.

Esterification: Esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. nih.govyoutube.com For sterically hindered alcohols like tert-butyl alcohol, direct esterification can be challenging. researchgate.net Alternative methods, such as using coupling agents or converting the carboxylic acid to a more reactive intermediate, may be necessary to achieve high yields. researchgate.netorganic-chemistry.org

Amidation: The formation of amides is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using a peptide coupling reagent, followed by reaction with a primary or secondary amine. google.comsigmaaldrich.com This two-step process is generally preferred over the direct thermal condensation of the carboxylic acid and amine, which often requires harsh conditions.

Conversion to Acyl Halides and Other Activated Derivatives

To enhance the electrophilicity of the carbonyl carbon and facilitate nucleophilic acyl substitution, the carboxylic acid is often converted into more reactive derivatives, such as acyl halides. orgoreview.comlibretexts.org

Acyl Halide Formation: Treatment of this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively replaces the hydroxyl group with a halide, typically chloride. libretexts.orgchemguide.co.uklibretexts.orgyoutube.com The resulting acyl chloride is a highly reactive intermediate that can be readily used in the synthesis of esters, amides, and other acyl derivatives under mild conditions. organic-chemistry.org Phosphorus halides, such as phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃), can also be employed for this transformation. chemguide.co.uk

The following table summarizes the key transformations of this compound:

Functional Group Reaction Type Reagents Product Type
Furan Ring[4+2] CycloadditionDienophiles (e.g., maleic anhydride)Oxabicycloheptene Adducts
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
Carboxylic AcidAmidationAmine, Coupling AgentAmide
Carboxylic AcidAcyl Halide FormationThionyl Chloride (SOCl₂)Acyl Chloride

Electrophilic and Nucleophilic Aromatic Substitution on the Furan Ring

The reactivity of the furan ring in this compound is a focal point of its chemistry, particularly concerning substitution reactions.

Site Selectivity of Substitution Reactions

The furan nucleus is generally susceptible to electrophilic attack. For furan itself, electrophilic substitution occurs with exceptional ease, provided there are no electron-withdrawing groups present on the ring. researchgate.net In the case of this compound, the bulky tert-butyl group at the 2-position and the electron-withdrawing carboxylic acid group at the 3-position significantly influence the site selectivity of these reactions.

The tert-butyl group is sterically hindering, which can direct incoming electrophiles away from its vicinity. The carboxylic acid group, being electron-withdrawing, deactivates the furan ring towards electrophilic substitution. This deactivation is a general characteristic of carboxylic acid derivatives, which are among the least reactive towards nucleophilic acyl substitution due to electron donation from the heteroatom's nonbonding electrons, decreasing the electrophilicity of the carbonyl carbon. libretexts.orgkhanacademy.org

Research on related 5-tert-butyl-3-methylfuran-2-carboxylic acid highlights that the arrangement of substituents dictates the compound's reactivity. ontosight.ai For this compound, electrophilic attack would likely be directed to the C5 position, which is the most activated and least sterically hindered position on the furan ring.

Adamantylation and Other Alkylation Reactions of Furans

The introduction of bulky alkyl groups, such as the adamantyl group, onto aromatic rings is a significant transformation. While specific studies on the adamantylation of this compound are not prevalent, research on the adamantylation of other aromatic compounds like pyrene (B120774) provides insights. Triflic acid has been effectively used as a promoter for the adamantylation and tert-butylation of pyrene, leading to substitution at specific positions. nih.gov This suggests that similar superacid-catalyzed conditions could potentially be applied to furan derivatives, although the electronic effects of the carboxylic acid group would need to be considered.

Alkylation of furan rings is a common synthetic procedure. For instance, Friedel-Crafts alkylation of pyrene with tert-butyl chloride in the presence of a Lewis acid like aluminum chloride results in the formation of 2-tert-butylpyrene (B8442629) and 2,7-di-tert-butylpyrene. nih.gov This type of reaction, however, can be unusual in its regioselectivity. In the context of this compound, the deactivating nature of the carboxyl group would likely make Friedel-Crafts type alkylations challenging under standard conditions.

Functionalization of Alkyl and Hydroxymethyl Side Chains

The modification of side chains attached to the furan ring offers a pathway to a variety of derivatives with tailored properties.

Phosphorylation and Other Heteroatom Incorporations

The introduction of heteroatoms like phosphorus can be achieved through various synthetic routes. For example, bromination of a methyl group on a furan ring followed by reaction with a phosphite (B83602) ester can lead to the formation of a phosphonate. This has been demonstrated in the phosphorylation of ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate derivatives. researchgate.net The presence of an additional electron-acceptor group can accelerate this Arbuzov-type reaction. researchgate.net

The synthesis of derivatives containing other heteroatoms is also an area of interest. For example, furan-3-carboxylic acid has been used to synthesize amides containing a thiazole (B1198619) ring, such as furan-3-carboxylic acid (4-tert-butyl-thiazol-2-yl)-amide. sigmaaldrich.com

Comparative Reactivity Studies with Related Furan Carboxylic Acids

The reactivity of carboxylic acid derivatives follows a general trend, with acyl phosphates being the most reactive and carboxylates being the least reactive towards nucleophilic acyl substitution. libretexts.org This trend is influenced by the basicity of the leaving group; weaker bases are better leaving groups. libretexts.org Therefore, the reactivity of a furan carboxylic acid in such reactions will depend on the stability of the resulting carboxylate anion, which is in turn affected by the electronic properties of the other substituents on the furan ring.

For instance, the presence of an electron-donating group would be expected to decrease the acidity of the carboxylic acid and potentially reduce its reactivity in certain reactions, while an electron-withdrawing group would have the opposite effect. The steric bulk of substituents, such as the tert-butyl group, can also play a significant role in dictating reactivity by hindering the approach of reagents.

Studies on the reduction of various furan derivatives have shown that the substitution pattern significantly influences the outcome. For example, in Brønsted acid-catalyzed reductions, the degree of reduction (to dihydrofuran or tetrahydrofuran) can be controlled by the acid strength and is dependent on the nature of the substituent on the furan ring. acs.org

Below is a comparative table of related furan carboxylic acids:

Compound NameCAS NumberMolecular FormulaKey Structural Features
This compound -C₉H₁₂O₃Tert-butyl group at C2, carboxylic acid at C3
5-Tert-butyl-3-methylfuran-2-carboxylic acid 436088-94-7C₁₀H₁₄O₃Tert-butyl group at C5, methyl at C3, carboxylic acid at C2 ontosight.ai
5-Tert-butyl-2-(propan-2-yl)furan-3-carboxylic acid -C₁₂H₁₈O₃Tert-butyl group at C5, isopropyl at C2, carboxylic acid at C3 nih.gov
5-Tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid -C₁₄H₂₃NO₃Tert-butyl at C5, diethylaminomethyl at C2, carboxylic acid at C3 nih.gov
Furan-3-carboxylic acid (4-tert-butyl-thiazol-2-yl)-amide 883799-07-3C₁₂H₁₄N₂O₂SFuran-3-carboxamide linked to a 4-tert-butylthiazole (B3354706) sigmaaldrich.com

This table highlights the structural diversity within this class of compounds, which directly translates to a wide range of chemical reactivities and potential applications.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-tert-butylfuran-3-carboxylic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, offering a complete picture of the molecular connectivity.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The proton of the carboxylic acid group (–COOH) is anticipated to appear as a broad singlet in the downfield region, typically between 10 and 13 ppm, due to its acidic nature and involvement in hydrogen bonding. nih.gov The furan (B31954) ring protons at positions 4 and 5 would appear as doublets due to coupling with each other. Based on data for 3-furoic acid, the proton at C5 would be around 7.45 ppm and the proton at C4 around 6.78 ppm, though these values would be influenced by the presence of the tert-butyl group. chemicalbook.com The nine protons of the tert-butyl group [(CH₃)₃C–] are expected to produce a sharp singlet around 1.3-1.5 ppm due to their magnetic equivalence.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is typically observed in the range of 165–185 ppm. nih.gov For 3-furoic acid, the carboxyl carbon appears at approximately 169.4 ppm. bmrb.io The carbon atoms of the furan ring are expected in the aromatic region (around 110-160 ppm). The presence of the electron-donating tert-butyl group at the C2 position would influence the chemical shifts of the furan carbons compared to unsubstituted 3-furoic acid. The quaternary carbon of the tert-butyl group would likely appear around 30-40 ppm, and the methyl carbons of the tert-butyl group would be observed further upfield.

Heteronuclear NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the assignments. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), which helps to piece together the connectivity of the molecule, for instance, by showing correlations between the tert-butyl protons and the C2 and C3 carbons of the furan ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values are based on data for analogous compounds and general spectroscopic principles)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H (Carboxyl)10.0 - 13.0 (broad s)-
C (Carbonyl)-165 - 175
H-4 (Furan)~6.8 (d)-
C-4 (Furan)~115 - 125
H-5 (Furan)~7.5 (d)-
C-5 (Furan)~140 - 150
C-2 (Furan)-~155 - 165
C-3 (Furan)-~120 - 130
H (tert-Butyl)~1.4 (s)-
C (tert-Butyl, quaternary)-~30 - 40
C (tert-Butyl, methyl)-~25 - 35

s = singlet, d = doublet. Predictions are based on data for 3-furoic acid and known substituent effects. chemicalbook.combmrb.io

While the furan ring is planar, the molecule can exhibit conformational flexibility due to the rotation around the single bonds connecting the tert-butyl group and the carboxylic acid group to the furan ring. Variable-temperature NMR studies could provide insights into the rotational barriers of these groups. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, which could provide information about the preferred spatial arrangement of the substituents. However, at room temperature, rapid rotation is expected, leading to time-averaged signals.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragment ions.

The molecular ion peak [M]⁺ would confirm the molecular weight of the compound. A prominent fragmentation pathway would likely involve the loss of a methyl group from the tert-butyl moiety to form a stable [M-15]⁺ ion. Another expected fragmentation is the cleavage of the entire tert-butyl group, resulting in an [M-57]⁺ ion. The loss of the carboxylic acid group as a radical (•COOH) would lead to an [M-45]⁺ peak. Further fragmentation of the furan ring itself could also occur. For instance, in the mass spectrum of 2-butylfuran, a major peak is observed at m/z 81, corresponding to the furan moiety with a cleaved side chain. nih.govmassbank.eu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Fragmentation Pathway
182[C₁₀H₁₄O₃]⁺Molecular Ion [M]⁺
167[C₉H₁₁O₃]⁺Loss of a methyl radical (•CH₃) from the tert-butyl group
125[C₆H₅O₃]⁺Loss of the tert-butyl radical (•C(CH₃)₃)
137[C₉H₁₃O₂]⁺Loss of the carboxyl radical (•COOH)
111[C₅H₃O₃]⁺Loss of isobutylene (B52900) from the molecular ion

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, with the broadness arising from hydrogen bonding. nih.gov The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to appear as a strong, sharp band around 1700-1725 cm⁻¹. The presence of conjugation with the furan ring might slightly lower this frequency. pressbooks.pub The C-O stretching of the carboxylic acid would likely be observed in the 1210-1320 cm⁻¹ region. pressbooks.pub Vibrations associated with the furan ring, including C-H and C=C stretching, and ring breathing modes, are also expected. For example, furan esters show characteristic bands for the furan ring. nih.gov The C-H stretching vibrations of the tert-butyl group would be observed around 2850-2970 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
2850-2970C-H stretchtert-Butyl Group
1700-1725 (strong)C=O stretchCarboxylic Acid
~1600 and ~1500C=C stretchFuran Ring
1210-1320C-O stretchCarboxylic Acid
~1000-1150C-O-C stretchFuran Ring

X-ray Crystallography for Solid-State Structure Determination

While no specific X-ray crystal structure for this compound has been reported, this technique would be the definitive method for determining its three-dimensional structure in the solid state. A single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. For instance, it would confirm the planarity of the furan ring and reveal the exact orientation of the tert-butyl and carboxylic acid substituents relative to the ring.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimers in the solid state. It would also reveal any π-π stacking interactions between the furan rings. The crystal structure of a related compound, tert-butyl 3,6-diiodocarbazole-9-carboxylate, demonstrates how intermolecular π–π interactions and other non-covalent interactions dictate the packing of molecules in the crystal lattice. nih.gov

Applications of Hyphenated Techniques in Furan Carboxylic Acid Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. chromatographytoday.com For the analysis of this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be particularly useful. mdpi.comnih.gov

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. The sample would first be separated from other components in a mixture based on its boiling point and interaction with the GC column. The separated compound would then be introduced directly into the mass spectrometer for identification based on its mass spectrum and fragmentation pattern. mdpi.com For less volatile derivatives or to avoid thermal degradation, derivatization to a more volatile ester form might be employed. nih.gov

LC-MS is a versatile technique that can be used for a wider range of compounds, including those that are not suitable for GC. The compound would be separated by High-Performance Liquid Chromatography (HPLC) and the eluent would be directed into the mass spectrometer. This allows for the separation and identification of the target compound in complex matrices, such as in food or biological samples. nih.gov The combination of HPLC with UV photodiode array detection (LC-DAD-UV) and mass spectrometry (LC-MS or LC-MS-MS) provides extensive online analytical data of components in a mixture before isolation. nih.gov

Computational and Theoretical Investigations of 2 Tert Butylfuran 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemical research, providing a microscopic view of molecular structure and behavior. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose.

Density Functional Theory (DFT) and Ab Initio Methodologies

For a molecule like 2-tert-butylfuran-3-carboxylic acid, DFT would be a particularly suitable method to investigate its electronic ground state. By approximating the electron density, DFT can efficiently calculate a wide range of properties. Ab initio methods, while computationally more demanding, could provide benchmark data for specific properties. However, no specific studies applying these methods to this compound have been found.

Molecular Orbital Analysis and Electronic Properties

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. For this compound, the distribution and energies of these frontier orbitals would dictate its susceptibility to nucleophilic or electrophilic attack. The electron-donating nature of the tert-butyl group and the electron-withdrawing character of the carboxylic acid would significantly influence the electronic landscape of the furan (B31954) ring. Without dedicated computational studies, the precise nature of these effects remains speculative.

Thermochemical Properties and Energetic Landscape Studies

The stability and energetic profile of a molecule are key to understanding its behavior in chemical reactions.

Determination of Enthalpies of Formation and Reaction Energies

Computational methods can provide reliable estimates of enthalpies of formation and reaction energies. Such data for this compound would be invaluable for predicting its thermal stability and the feasibility of synthetic routes. While thermochemical data exists for simpler furan derivatives, this information cannot be directly extrapolated to the target molecule with high accuracy.

Conformational Isomerism and Stability Assessments

The presence of the tert-butyl group and the carboxylic acid introduces conformational flexibility. The rotation around the C-C bond connecting the tert-butyl group to the furan ring and the orientation of the carboxylic acid group give rise to different conformers. A computational conformational analysis would identify the most stable conformers and the energy barriers between them, which is critical for understanding the molecule's behavior in different environments. Such a study for this compound has not been reported.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of reaction pathways, including the identification of transition states and intermediates. For this compound, this could involve studying reactions such as esterification, decarboxylation, or electrophilic substitution on the furan ring. The steric hindrance from the tert-butyl group is expected to play a significant role in the regioselectivity and kinetics of these reactions. However, no computational studies elucidating the reaction mechanisms of this specific compound are currently available in the scientific literature.

Transition State Characterization and Reaction Pathway Analysis

The study of reaction mechanisms is a cornerstone of computational chemistry. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products. Central to this mapping is the characterization of transition states—the high-energy, transient molecular configurations that represent the energetic barrier to a reaction.

For a substituted furan like this compound, a number of reactions could be computationally investigated. For instance, the acid-catalyzed opening of the furan ring is a fundamental reaction of furan and its derivatives. acs.org Density functional theory (DFT) calculations could be employed to model the step-by-step process of this reaction. This would involve identifying the transition state for the initial protonation of the furan ring, which is often the rate-limiting step, and the subsequent transition states for ring opening. acs.org The geometry of these transition states, including bond lengths and angles, and their vibrational frequencies would be calculated to confirm they represent true saddle points on the potential energy surface.

Another area of investigation could be the reactions involving the carboxylic acid group, such as esterification or decarboxylation. Computational analysis would help in understanding how the electronic nature of the 2-tert-butylfuran (B1585044) ring influences the reactivity of the carboxylic acid moiety. The reaction pathway for such transformations would be meticulously mapped, and the energy barriers (activation energies) calculated.

A hypothetical reaction coordinate diagram for a generic reaction of this compound is presented below. This diagram illustrates the energy changes as the molecule proceeds from reactant to product through a transition state.

Table 1: Hypothetical Energy Profile for a Reaction of this compound

Reaction Coordinate Relative Energy (kcal/mol) Structure
Reactant 0 This compound
Transition State ΔG‡ [Transition State Structure]

Note: The values in this table are illustrative and would need to be determined through specific quantum mechanical calculations.

Kinetic versus Thermodynamic Control of Chemical Processes

In many chemical reactions, more than one product can be formed. The distribution of these products can be governed by either kinetic or thermodynamic factors. Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product (i.e., the one with the lowest Gibbs free energy). wikipedia.org The reaction conditions, such as temperature and reaction time, can often be manipulated to favor one product over the other. wikipedia.org

For this compound, this principle could be relevant in reactions such as electrophilic substitution on the furan ring. The bulky tert-butyl group at the 2-position and the carboxylic acid group at the 3-position would direct incoming electrophiles to specific positions on the ring. Computational studies could predict the activation energies for substitution at the different available positions.

For example, a Diels-Alder reaction involving a substituted furan can lead to different stereoisomers, such as endo and exo products. wikipedia.org At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the endo product due to favorable orbital overlap in the transition state. wikipedia.org At higher temperatures, the reaction can become reversible, allowing equilibrium to be established and favoring the more sterically stable exo product under thermodynamic control. wikipedia.org

Computational modeling could provide the relative energies of the transition states leading to different isomers and the relative stabilities of the final products, thereby predicting the conditions necessary to achieve kinetic or thermodynamic control for reactions involving this compound.

Table 2: Hypothetical Kinetic vs. Thermodynamic Product Distribution

Product Activation Energy (Ea) Product Stability (ΔG) Favored Control
Kinetic Product Lower Higher Low Temperature, Short Reaction Time

Computational Studies on Ligand Design and Interaction Profiles

The principles of molecular recognition, where a ligand binds to a biological target such as a protein or enzyme, are fundamental to drug discovery. Computational methods are invaluable in this field, allowing for the rational design of new ligands and the prediction of their binding affinities and interaction profiles. nih.gov The furan scaffold is a common motif in medicinal chemistry, and understanding how substituents like the tert-butyl and carboxylic acid groups of this compound influence its potential as a ligand is of significant interest.

Computational ligand design often starts with a known active compound or the three-dimensional structure of the target protein. nih.gov If a target structure is available, molecular docking simulations can be used to predict the binding mode and affinity of this compound or its derivatives within the active site. These simulations calculate the interaction energies based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

In the absence of a known target structure, ligand-based drug design methods can be employed. nih.gov These approaches use a set of known active and inactive molecules to build a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity. The this compound scaffold could be evaluated for its ability to fit such a model or be used as a starting point for chemical modifications to improve its fit.

The interaction profile of this compound would be characterized by the types of non-covalent interactions it can form. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the furan oxygen can also accept hydrogen bonds. The tert-butyl group provides a bulky, hydrophobic region that can engage in van der Waals interactions.

Table 3: Potential Molecular Interactions of this compound in a Binding Site

Functional Group Potential Interaction Type
Carboxylic Acid (-COOH) Hydrogen Bond Donor, Hydrogen Bond Acceptor, Ionic Interactions (as carboxylate)
Furan Ring Oxygen Hydrogen Bond Acceptor
Furan Ring (aromatic) π-π Stacking, Hydrophobic Interactions

Future Research Directions and Unresolved Questions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of furan (B31954) derivatives can be complex, often requiring multi-step processes and the use of strong acids or metal catalysts. studysmarter.co.uk A primary goal for future research on 2-tert-butylfuran-3-carboxylic acid is the development of more efficient and environmentally friendly synthetic pathways. Current methods for creating furan-3-carboxylic acid and its derivatives include the aromatization of dihydrofurans and palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diols. researchgate.netnih.gov

Future efforts should focus on several key areas to improve upon existing methods:

Green Chemistry Approaches: Investigating biocatalytic methods, such as the use of lipases for esterification of related furan compounds, could offer a more sustainable alternative to traditional chemical synthesis. rsc.org The use of greener solvents and renewable starting materials is also a critical consideration.

Catalyst Innovation: The development of more robust and recyclable catalysts, potentially heterogeneous catalysts, could significantly improve the economic and environmental viability of large-scale production. organic-chemistry.org

Exploration of Novel Reactivity Modes and Selective Transformations

The furan ring is known for its diverse reactivity, participating in various reactions such as electrophilic substitution and cycloadditions. ijabbr.comresearchgate.net The interplay of the bulky tert-butyl group at the 2-position and the carboxylic acid at the 3-position in this compound presents a unique electronic and steric environment that warrants further investigation.

Future research should aim to:

Map the Reactivity Landscape: Systematically explore the reactivity of the furan ring and the carboxylic acid moiety towards a wide range of reagents and reaction conditions. This includes investigating its behavior in cycloaddition reactions, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

Selective Functionalization: Develop methods for the selective functionalization of the C4 and C5 positions of the furan ring, which would provide access to a wider range of polysubstituted derivatives with potentially novel properties. The bromination of related 5-tert-butylfuran-3-carboxylic acid esters has shown that selective reactions are possible. researchgate.net

Derivatization of the Carboxylic Acid: Explore the conversion of the carboxylic acid group into other functional groups such as amides, esters, and acyl halides to create a library of derivatives for further study and potential application. researchgate.netgoogle.com

Integration of Advanced Characterization and In Situ Monitoring Techniques

A thorough understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes and controlling product formation. The application of advanced analytical techniques will be instrumental in achieving this.

Future research directions in this area include:

In Situ Reaction Monitoring: Employing techniques like in situ NMR, FT-IR, and Raman spectroscopy to monitor reactions in real-time. This can provide valuable insights into the formation of intermediates, reaction kinetics, and the influence of various parameters on the reaction outcome. The European Food Safety Authority (EFSA) has highlighted the importance of monitoring furan levels in food, indicating the availability of sensitive analytical methods. europa.eumerieuxnutrisciences.com

Advanced Spectroscopic and Chromatographic Methods: Utilizing high-resolution mass spectrometry (HRMS) and multi-dimensional NMR spectroscopy for the unambiguous characterization of novel derivatives. studysmarter.co.ukmdpi.com Techniques like HPLC and GC-MS are indispensable for ensuring the purity of synthesized compounds. studysmarter.co.uk

Crystallographic Studies: Obtaining single-crystal X-ray diffraction data for this compound and its derivatives would provide precise information about their three-dimensional structure, which is invaluable for understanding their reactivity and intermolecular interactions.

Multiscale Computational Modeling for Predictive Chemical Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process.

For this compound, future computational studies should focus on:

Quantum Chemical Calculations: Employing density functional theory (DFT) and other high-level quantum chemical methods to calculate molecular properties such as electronic structure, reaction energetics, and spectroscopic parameters. mdpi.comdigitaloceanspaces.com These calculations can help in understanding the reactivity of the molecule and in predicting the outcomes of potential reactions.

Reaction Mechanism Elucidation: Using computational modeling to investigate the detailed mechanisms of known and novel reactions involving this compound. This can help in identifying transition states and intermediates, providing a deeper understanding of the reaction pathways.

Predictive Modeling for Material and Biological Properties: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity or material properties of derivatives of this compound. digitaloceanspaces.com This can aid in the rational design of new compounds with desired functionalities.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in synthetic chemistry, materials science, and beyond.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.